6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline 6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 511239-03-5
VCID: VC8416257
InChI: InChI=1S/C15H17NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9,15-16H,5-6H2,1-2H3
SMILES: COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol

6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

CAS No.: 511239-03-5

Cat. No.: VC8416257

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline - 511239-03-5

Specification

CAS No. 511239-03-5
Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
IUPAC Name 6,7-dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C15H17NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9,15-16H,5-6H2,1-2H3
Standard InChI Key GLXRHRXCWKOJAR-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC
Canonical SMILES COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of 6,7-dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline comprises a bicyclic tetrahydroisoquinoline core fused with a thiophene ring. The IUPAC name, 6,7-dimethoxy-2-[3-(pentan-3-yl)-1,2-oxazole-5-carbonyl]-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, reflects its substitution pattern, with methoxy groups enhancing electron density and the thiophene contributing to hydrophobic interactions . Key structural and physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₂₄H₂₈N₂O₄S
Molecular Weight441 Da
LogP (Partition Coefficient)4.97
Rotatable Bonds7
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0
Polar Surface Area65 Ų

The compound’s hydrophobicity (LogP = 4.97) suggests favorable membrane permeability, a critical attribute for bioavailability in drug design . Its rigid tetrahydroisoquinoline scaffold, supported by four rings, limits conformational flexibility, potentially enhancing target binding specificity.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 6,7-dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline typically begins with 3,4-dimethoxyphenethylamine, which undergoes cyclization with thiophene-2-carbaldehyde under acidic conditions. A one-pot approach involving Pictet-Spengler cyclization achieves yields exceeding 75%, with purities >99% after chromatographic purification . Key steps include:

  • Condensation: Reaction of 3,4-dimethoxyphenethylamine with thiophene-2-carbaldehyde to form an imine intermediate.

  • Cyclization: Acid-catalyzed intramolecular cyclization to generate the tetrahydroisoquinoline core.

  • Functionalization: Introduction of the oxazole-5-carbonyl group via nucleophilic acyl substitution .

Structural Modifications

Recent efforts have focused on optimizing the tetrahydroisoquinoline scaffold to enhance P-gp inhibition. For instance, substituting the oxazole moiety with bulkier groups like pentan-3-yl improves binding affinity to P-gp’s hydrophobic pockets, as evidenced by a 467.7-fold increase in MDR reversal efficacy compared to baseline analogs .

Biological Activity and Mechanism of Action

P-glycoprotein Inhibition

6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline derivatives exhibit potent P-gp inhibitory activity, critical for overcoming chemoresistance in cancers such as esophageal carcinoma (Eca109/VCR cells). Compound 41, a structural analog, demonstrated a reversal fold of 467.7 in vitro, surpassing third-generation inhibitors like tariquidar (TQ) . Mechanistic studies reveal:

  • Competitive Binding: The compound occupies P-gp’s drug-binding pocket, preventing efflux of chemotherapeutic agents like vincristine .

  • Downregulation of P-gp Expression: Western blot analyses show dose-dependent reduction in P-gp levels, sensitizing cells to apoptosis .

SupplierPurityQuantityPrice (€)
Enamine Ltd80%1 mg71
UORSY80%20 mg106

These vendors provide custom synthesis services for bulk quantities, facilitating preclinical research .

Future Directions and Challenges

Clinical Translation

Despite promising in vitro results, advancing this compound to clinical trials requires addressing:

  • Toxicity Profiles: Off-target effects on ABC transporters in healthy tissues.

  • Formulation Challenges: Poor aqueous solubility (LogP >4) necessitating lipid-based delivery systems.

Analog Development

Ongoing research aims to replace the oxazole group with bioisosteres like thiazoles to improve metabolic stability while retaining P-gp affinity .

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